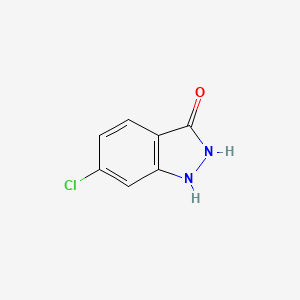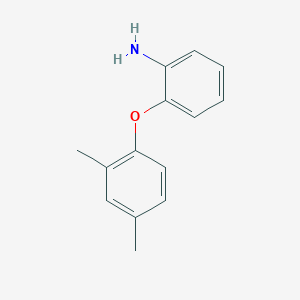
2-(2,4-Dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenoxy)aniline is an aromatic amine with the molecular formula C14H15NO and a molecular weight of 213.28 . It is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of anilines, including 2-(2,4-Dimethylphenoxy)aniline, can be achieved through several methods. One common method involves direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods . Another method involves using 2,6-diisopropyl aniline as a raw material, which is then subjected to a series of reactions to prepare 2,6-diisopropyl-4-phenoxy aniline .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dimethylphenoxy)aniline consists of a benzene ring attached to an amine group and a 2,4-dimethylphenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dimethylphenoxy)aniline include its molecular weight (213.28), molecular formula (C14H15NO), and its use in research . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-(2,4-Dimethylphenoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used for the synthesis of peptides and proteins for research purposes, particularly in the study of protein-protein interactions and the identification of novel biomarkers for diseases .
Anticancer Drug Design
This compound has been involved in the design and synthesis of aniline pyrimidine derivatives, which are potent dual inhibitors of Mer and c-Met kinases. These kinases are often overexpressed in various tumors, making them ideal targets for antitumor drugs. The derivatives of 2-(2,4-Dimethylphenoxy)aniline have shown promising results in inhibiting these kinases, suggesting potential applications in cancer treatment .
Biological Evaluation
In biological evaluations, 2-(2,4-Dimethylphenoxy)aniline derivatives have demonstrated significant inhibitory potency against Mer and c-Met kinase activity. This is crucial for developing new therapies for diseases where these kinases play a key role. The compound’s derivatives have also been tested for antiproliferative activities on various cancer cell lines, showing good potential as anticancer agents .
Pharmacokinetics
The pharmacokinetic properties of 2-(2,4-Dimethylphenoxy)aniline derivatives, such as liver microsomal stability, are studied to predict their behavior within the human body. This includes assessing the compound’s metabolism, absorption, and excretion, which are vital for drug development .
Safety Profiling
Safety profiling is another critical application where 2-(2,4-Dimethylphenoxy)aniline is used. It involves evaluating the safety of the compound’s derivatives through various assays, including hERG testing, to ensure they do not cause adverse effects when used as therapeutic agents .
Molecular Docking Studies
Molecular docking studies utilize 2-(2,4-Dimethylphenoxy)aniline to understand how its derivatives interact with target proteins at the molecular level. This helps in the rational design of new drugs by predicting the binding affinities and orientations of the compound’s derivatives within the target’s active site .
Chemical Synthesis
In chemical synthesis, 2-(2,4-Dimethylphenoxy)aniline serves as a building block for creating complex organic molecules. Its phenolic and aniline groups are reactive sites that can undergo various chemical reactions, making it a versatile reagent in synthetic chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQNUMZUANLZQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484862 |
Source


|
| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)aniline | |
CAS RN |
60287-72-1 |
Source


|
| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



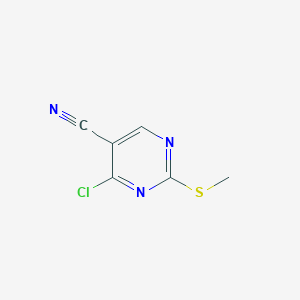
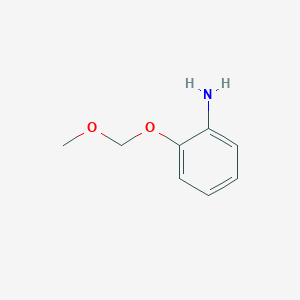
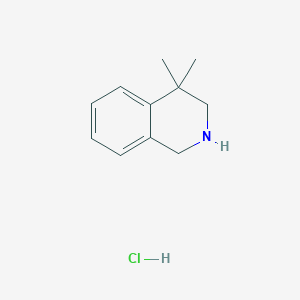
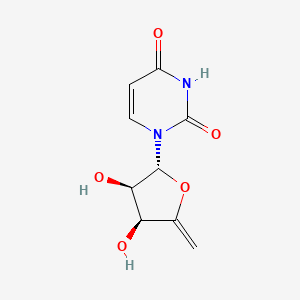
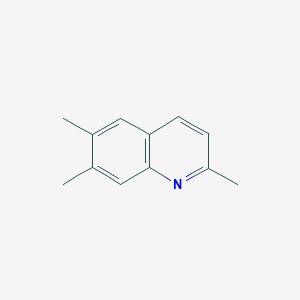




![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

